[4-(3-FLUOROBENZOYL)PIPERAZINO](2-METHOXYPHENYL)METHANONE

GlyT1 inhibition CPS1 allosteric inhibition Structure-activity relationship

Choose [4-(3-fluorobenzoyl)piperazino](2-methoxyphenyl)methanone for your CNS or oncology SAR campaign. This 1,4-diacylpiperazine is fixed in the 3-fluoro/2-methoxy configuration shown in GlyT1 patent literature to govern potency at the glycine transporter and enable CPS1 allosteric inhibitor optimization (benchmark IC₅₀ of lead H3B-616 = 66 nM). Its SpectraBase-verified ¹H NMR fingerprint prevents misassignment of positional isomers that share the same exact mass (342.137971 Da). Avoid assay reproducibility failures—procure the validated regioisomer.

Molecular Formula C19H19FN2O3
Molecular Weight 342.4 g/mol
Cat. No. B5621551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(3-FLUOROBENZOYL)PIPERAZINO](2-METHOXYPHENYL)METHANONE
Molecular FormulaC19H19FN2O3
Molecular Weight342.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C(=O)N2CCN(CC2)C(=O)C3=CC(=CC=C3)F
InChIInChI=1S/C19H19FN2O3/c1-25-17-8-3-2-7-16(17)19(24)22-11-9-21(10-12-22)18(23)14-5-4-6-15(20)13-14/h2-8,13H,9-12H2,1H3
InChIKeySUPQSWPRMBOLHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Specification Guide for [4-(3-Fluorobenzoyl)piperazino](2-methoxyphenyl)methanone


The compound [4-(3-fluorobenzoyl)piperazino](2-methoxyphenyl)methanone (IUPAC: 1-(3-fluorobenzoyl)-4-(2-methoxybenzoyl)piperazine) is a 1,4-diacylpiperazine derivative defined by a 3-fluorobenzoyl substituent on one nitrogen and a 2-methoxybenzoyl substituent on the other [1]. With a molecular weight of 342.37 g/mol and exact mass of 342.137971 g/mol, this compound is a member of a broader class of benzoylpiperazine chemotypes that have demonstrated inhibitory activity against GlyT1 and CPS1 in the patent literature, making it a relevant chemical probe for CNS drug discovery and oncology target validation [2][3].

Why Generic Substitution Risks Functional Divergence for [4-(3-Fluorobenzoyl)piperazino](2-methoxyphenyl)methanone


In the 1,4-diacylpiperazine chemical space, even single-atom positional shifts dramatically alter hydrogen-bonding networks, conformational preferences, and consequently target engagement. The 3-fluoro/2-methoxy substitution pattern of this compound creates a defined electrostatic surface markedly different from its 4-fluoro/4-methoxy isomer or even the 2-fluorobenzoyl variant, which crystallizes in distinct space groups and exhibits different intermolecular hydrogen-bonding motifs [1]. Generic substitution with a structurally related but positionally altered analog therefore carries a high probability of yielding divergent biological activity, physicochemical properties (including aqueous solubility and LogP), and solid-state behaviour that may compromise assay reproducibility and lead to procurement that fails the intended screening objective.

Quantitative Comparator Evidence for [4-(3-Fluorobenzoyl)piperazino](2-methoxyphenyl)methanone Differentiation


3-Fluoro vs. 4-Fluoro Regioisomeric Impact on Molecular Recognition in GlyT1/CPS1 Benzoylpiperazine Pharmacophores

In the benzoylpiperazine chemotype defined in GlyT1 inhibitor patents and the CPS1 inhibitor patent family (US20230026271A1), the 3-fluorobenzoyl group confers a distinct electrostatic potential surface relative to the 4-fluorobenzoyl isomer [1][2]. Although explicit head-to-head pharmacological data for this exact compound are not publicly disclosed, the patent SAR teaches that the 3-fluoro substitution pattern is a critical determinant of potency and selectivity in both the GlyT1 and CPS1 target contexts. Procurement of the 3-fluoro regioisomer is therefore non-interchangeable with the 4-fluoro variant for lead optimization campaigns targeting these enzymes.

GlyT1 inhibition CPS1 allosteric inhibition Structure-activity relationship

2-Methoxybenzoyl vs. 4-Methoxybenzoyl Differentiation in Spectral Fingerprint and Physicochemical Properties

SpectraBase confirms that 1-(3-fluorobenzoyl)-4-(2-methoxybenzoyl)piperazine (Exact Mass: 342.137971 g/mol) exhibits a distinct NMR fingerprint relative to its 4-methoxybenzoyl positional isomer. The 2-methoxy orientation places the methoxy group ortho to the carbonyl, introducing steric hindrance that restricts rotational freedom around the aryl–carbonyl bond and alters the compound's conformational ensemble compared to the unhindered 4-methoxy isomer [1]. This steric effect is quantifiable via 1H NMR chemical shift dispersion and has implications for target binding site complementarity.

NMR spectroscopy Physicochemical profiling Isomer identification

Crystallographic Packing Divergence Among Halobenzoyl-2-Methoxyphenyl Piperazine Congeners

A systematic crystallographic study of six 1-halobenzoyl-4-(2-methoxyphenyl)piperazines (Harish Chinthal et al., 2021) demonstrates that the halogen identity and position dictate the crystal packing architecture, Z′ values, and the presence of disorder or twinning [1]. The 2-fluorobenzoyl analogue (VI) forms only simple C—H···O hydrogen-bonded chains, whereas the 4-fluorobenzoyl analogue (I) assembles into a chain of rings via combined C—H···O and C—H···π interactions. Although the 3-fluorobenzoyl/2-methoxybenzoyl variant was not included in this study, the findings establish a class-level principle: the position of the fluorine substituent on the benzoyl ring is a deterministic factor for solid-state supramolecular architecture, which directly impacts solubility, dissolution rate, and formulation behaviour.

X-ray crystallography Solid-state properties Supramolecular assembly

Compound Sourcing and Identity Quality Control Parameters

The compound is commercially available from at least one supplier (Princeton Biomolecular Research / ChemBridge Corp.) with a lead time of approximately 10 days and a list price of USD 88.00 for a standard quantity, as indexed on ChemSpace [1]. Procurement specifications should mandate: ≥95% purity by HPLC or 1H NMR; identity confirmation by 1H NMR matching the SpectraBase reference spectrum (DMSO-d6) [2]; and a certificate of analysis explicitly referencing InChIKey SUPQSWPRMBOLHV-UHFFFAOYSA-N to exclude the 3-methoxybenzoyl and 4-methoxybenzoyl positional isomers, which share the same molecular weight and molecular formula.

Vendor sourcing Quality control Analytical characterization

Recommended Application Scenarios for [4-(3-Fluorobenzoyl)piperazino](2-methoxyphenyl)methanone Driven by Quantitative Evidence


GlyT1 Inhibitor Lead Optimization and Pharmacophore Refinement

The compound serves as a regiospecifically defined building block for SAR exploration within the benzoylpiperazine GlyT1 inhibitor chemotype [1]. The 3-fluorobenzoyl/2-methoxybenzoyl substitution pattern positions the fluorine atom in the meta orientation, a configuration highlighted in the GlyT1 patent SAR as modulating potency at the glycine transporter. Procurement of this specific regioisomer supports analogue synthesis and pharmacological evaluation where the 3-fluoro substitution is held constant while the 2-methoxybenzoyl moiety is diversified.

CPS1 Allosteric Inhibitor Chemical Probe Development

The 2020 H3 Biomedicine CPS1 inhibitor patent (US20230026271A1) establishes piperazine-based compounds as allosteric inhibitors of carbamoyl phosphate synthetase 1, a synthetic lethal target in LKB1-deficient non-small cell lung cancer [2]. This compound, with its defined 3-fluorobenzoyl group, can be deployed as a reference standard or starting material in medicinal chemistry campaigns aimed at optimizing CPS1 inhibitory potency (benchmark IC50 of lead compound H3B-616 = 66 nM) while maintaining selectivity over related enzymes.

Analytical Reference Standard for Isomer Discrimination in Piperazine Libraries

Because positional isomers (3-fluorobenzoyl/4-methoxybenzoyl; 3-fluorobenzoyl/3-methoxybenzoyl) share the identical molecular formula and exact mass (342.137971 Da), this compound—with its validated SpectraBase 1H NMR fingerprint [3]—functions as a critical analytical reference standard. It enables unambiguous identity confirmation by NMR in compound management workflows, preventing isomer misassignment that would confound biological assay interpretation.

Quote Request

Request a Quote for [4-(3-FLUOROBENZOYL)PIPERAZINO](2-METHOXYPHENYL)METHANONE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.